molecular formula C17H11BrFNO B14156594 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol CAS No. 575447-05-1

2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol

Cat. No.: B14156594
CAS No.: 575447-05-1
M. Wt: 344.2 g/mol
InChI Key: MEEOLWVLIAVORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions to yield the desired Schiff base .

Synthetic Route::
  • Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol in a 50 ml round-bottom flask.
  • Add 4-bromo-2-fluoroaniline (0.01 mol) to the flask.
  • Add a few drops of glacial acetic acid as a catalyst.
  • Reflux the mixture for 4-5 hours.
  • Cool the reaction mixture to room temperature and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Chemical Reactions Analysis

2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol undergoes various chemical reactions, including:

1. Substitution Reactions::
  • The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
2. Oxidation Reactions::
  • The hydroxyl group in the naphthalene ring can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide are typically used.
3. Reduction Reactions::
  • The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products::
  • Substitution reactions yield derivatives with different substituents on the aromatic ring.
  • Oxidation reactions produce ketones.
  • Reduction reactions result in the formation of amines.

Scientific Research Applications

2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol has several scientific research applications:

1. Organic Electronics:: 2. Medicinal Chemistry::
  • Schiff bases, including this compound, are studied for their potential as antimicrobial, antifungal, and anticancer agents.
3. Coordination Chemistry::
  • The compound can act as a ligand, forming complexes with transition metals, which are studied for their catalytic and biological activities.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds and coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions contribute to the compound’s biological and electronic properties .

Comparison with Similar Compounds

2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol can be compared with other Schiff bases and related compounds:

Similar Compounds::
  • 2-{(E)-[(4-nitrophenyl)imino]methyl}naphthalen-1-ol
  • 2-{(E)-[(4-chlorophenyl)imino]methyl}naphthalen-1-ol
  • 2-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-1-ol
Uniqueness::

Properties

CAS No.

575447-05-1

Molecular Formula

C17H11BrFNO

Molecular Weight

344.2 g/mol

IUPAC Name

2-[(4-bromo-2-fluorophenyl)iminomethyl]naphthalen-1-ol

InChI

InChI=1S/C17H11BrFNO/c18-13-7-8-16(15(19)9-13)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H

InChI Key

MEEOLWVLIAVORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.